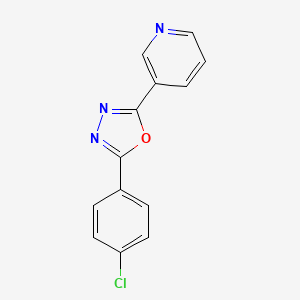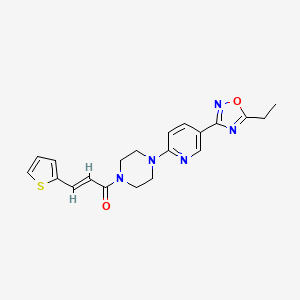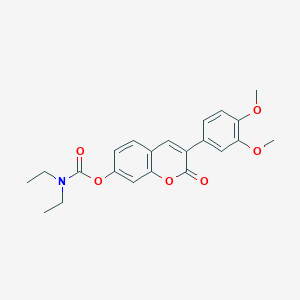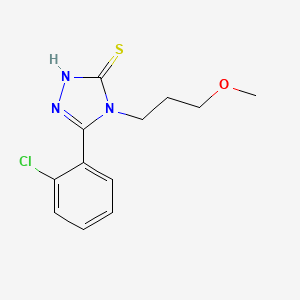
2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole, also known as CPYPO, is a heterocyclic compound that has gained increasing attention in the scientific community due to its potential applications in medicinal chemistry. CPYPO belongs to the class of oxadiazoles, which are widely used in the pharmaceutical industry as bioactive agents.
科学的研究の応用
Antitubercular and Antioxidant Activities
A study by Prathap et al. (2014) focused on synthesizing novel 2-(4-chlorophenyl)-1H-pyrazol-3-yl-5-(Aryl)-1,3,4-oxadiazoles. These compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis, but they showed poor antioxidant activity against 1,1-diphenyl-2-picryl-hydrazil free radical (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Photophysical Properties for Composite Fibers
Nie et al. (2015) synthesized a diamine ligand 2-(4-chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (PPYO) and its Re(I) complex. They found that doping this complex into a polymer matrix via electrospinning could improve emissive properties, such as emission blue shift, increased excited state lifetime, and good photostability (Nie, Ma, Lin, & Yan, 2015).
Inhibition of Acetyl- and Butyrylcholinesterase
Pflégr et al. (2022) explored the synthesis of 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains. Their research indicated that these compounds could act as moderate inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes relevant for treating conditions like dementia and myasthenia gravis (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Antibacterial and Anticancer Activities
Several studies have indicated the potential of 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole derivatives in antibacterial and anticancer applications. For example, compounds synthesized in these studies exhibited antibacterial activity against various pathogens and anticancer properties, particularly against breast and colorectal cancer cell lines (Al-Tamimi et al., 2018), (Ahsan & Shastri, 2015).
Crystal Structure Analysis
Studies by Fun et al. (2012) and Shen et al. (2018) provide insights into the crystal structures of compounds containing 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole. These analyses are crucial for understanding the physical and chemical properties of these compounds (Fun, Arshad, Shyma, Kalluraya, & Arulmoli, 2012), (Shen, Wang, Sun, Wu, Tan, Weng, & Liu, 2018).
Electroluminescence and Photoluminescence Properties
Wang et al. (2007) and Yan et al. (2013) explored the electroluminescence and photoluminescence properties of rhenium(I) complexes containing 1,3,4-oxadiazole derivatives. These studies highlight the potential applications in light-emitting devices due to their improved emissive parameters (Wang, Xie, Li, & Li, 2007), (Yan, Kou, & Pu, 2013).
特性
IUPAC Name |
2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHJWDNCTSUVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324086 |
Source


|
| Record name | 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
CAS RN |
56352-94-4 |
Source


|
| Record name | 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)

![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)

![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)
![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)

